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The following table summarizes the key pharmacokinetic (PK) parameters of vidofludimus calcium (IMU-

838) primarily identified from phase 1 clinical trials in healthy male subjects [1] [2]:

Parameter

Value / Finding

Notes | Conditions

Absorption & Food
Effect

Pharmacokinetics

Half-life ((t_{1/2}))

Time to Steady State

Accumulation Factor

Primary Metabolic
Route

Key CYP Enzyme
Involved

Contribution from
CYP2C9

Well absorbed [1]; no impact

from food [1] [2]

Dose-proportional [1] [2]

~30 hours (geometric mean at

steady state) [1] [2] [3]

~6-8 days [1] [2]

~2[1][2]

Hepatic metabolism [1]

CYP2C8 [1]

Yes (smaller role) [1]

Single daily doses; study compared
fasting vs. fed (10 mg) conditions.

Observed after single (10-40 mg) and
multiple (30-50 mg) oral doses.

Supports a once-daily dosing regimen.

For doses of 30 mg, 40 mg, and 50 mg.

For once-daily dosing.

Identified as the predominant hepatic
cytochrome P450 isoform.
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Parameter Value / Finding Notes | Conditions

Key Metabolite O-demethylated metabolite [1] Formed via O-demethylation; main
metabolite in human hepatocytes.

Metabolism and Mechanism of Action

The metabolic and mechanistic profile of vidofludimus can be visualized through its primary and secondary

pathways. The diagram below integrates the key information from the search results.
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This diagram illustrates the two main facets of vidofludimus's activity identified in the search results:

e DHODH Inhibition: Vidofludimus is a potent and selective inhibitor of human dihydroorotate
dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway [1] [4] [5].
This inhibition preferentially affects highly activated lymphocytes (e.g., T-cells and B-cells), leading to
reduced proliferation and pro-inflammatory cytokine release (e.g., IL-17 and IFN-y) [1] [5].
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¢ Farnesoid X Receptor (FXR) Modulation: Independent research has identified vidofludimus as a
novel modulator of the nuclear receptor FXR [6] [7]. This mechanism is considered a potential basis
for drug repositioning in conditions like non-alcoholic fatty liver disease (NAFLD) [6].

Experimental Methodologies from Key Studies

While detailed lab protocols are not fully available, the search results describe the following key

methodological approaches:

1. Clinical Pharmacokinetic Studies (Phase 1)

e Design: Two studies were conducted: a Single Ascending Dose (SAD) study and a Multiple
Ascending Dose (MAD) study [1].

e Dosing: In the SAD study, 12 subjects received single doses of 10 mg, 20 mg, or 40 mg under fasting
conditions, or 10 mg under fed conditions. In the MAD study, 52 subjects received multiple doses of
30 mg, 40 mg, or 50 mg [1].

e Sample Collection: Blood samples were collected, centrifuged under controlled conditions (5°C for
10 min at ~2000g), and the extracted plasma was stored at -20°C until analysis [1].

2. Identification of Metabolic Enzymes

e System Used: The specific enzymes involved in vidofludimus metabolism were identified using
human liver microsomes and human recombinant enzymes [1].

¢ Inhibition Assay: The study utilized CYP-selective inhibitors to pinpoint the contributions of specific
cytochrome P450 isoforms [1].

3. Identification of FXR Modulation

¢ Coregulator Binding Assay (AlphaScreen): This biochemical assay was used to identify
vidofludimus as an FXR ligand by measuring its ability to induce the recruitment of coactivator
peptides to the FXR ligand-binding domain (LBD) [6] [7].

e Crystallography: The interaction was further characterized using crystallographic analysis of the
FXR LBD complexed with vidofludimus [6].

Gaps and Limitations in Current Data

The search results lack the following details necessary for a comprehensive technical guide:
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e Complete Quantitative PK Parameters: Critical data such as volume of distribution (Vd), clearance
(CL), absolute bioavailability, and protein binding percentage are not reported.

e Excretion Data: The route of elimination (e.g., fecal vs. renal) and the extent of excretion of the
parent drug versus metabolites are not detailed.

¢ Detailed In Vitro Protocols: While the types of assays are mentioned, the specific concentrations,
incubation times, and full experimental conditions are not provided.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [pmc.ncbi.nlm.nih.gov]

2. Safety, Tolerability and Pharmacokinetics of Vidofludimus ... [pubmed.ncbi.nim.nih.gov]
3. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]

4. Vidofludimus: Uses, Interactions, Mechanism of Action [go.drugbank.com]

5. The Selective Oral Immunomodulator Vidofludimus in ... [pmc.ncbi.nim.nih.gov]

6. Repositioning an Immunomodulatory Drug Vidofludimus as ... [frontiersin.org]

7. Vidofludimus (4sc-101) | DHODH Inhibitor [medchemexpress.com]

To cite this document: Smolecule. [Pharmacokinetic Properties of Vidofludimus]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b548869#vidofludimus-absorption-

and-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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